3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-13(14)16(21)18-9-7-12(8-10-18)19-15(20)11-24-17(19)22/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPHHDXJHYNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus by enhancing insulin sensitivity. The compound exhibits similar properties, making it a candidate for further investigation.
Mechanism of Action:
- TZDs, including this compound, act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which regulates glucose metabolism and lipid storage .
Case Studies:
- A study demonstrated that derivatives of thiazolidinediones significantly reduced plasma glucose levels in diabetic models. For instance, compounds synthesized with similar structural motifs showed comparable efficacy to standard drugs like pioglitazone and rosiglitazone .
Data Table: Antidiabetic Activity Comparison
| Compound | Dose (mg/dl) | % Activity | Significance |
|---|---|---|---|
| 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | 100 | 27.0 | p < 0.001 |
| Pioglitazone | 100 | 25.0 | p < 0.01 |
| Rosiglitazone | 100 | 30.0 | p < 0.001 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including the compound under discussion. These compounds have shown effectiveness against various cancer cell lines.
Mechanism of Action:
- The anticancer activity is attributed to the ability of TZDs to induce apoptosis and inhibit cell proliferation in cancer cells through modulation of cell signaling pathways .
Case Studies:
- Research indicated that thiazolidinedione derivatives exhibited significant cytotoxic effects on human cervix carcinoma (HeLa) cells and murine leukemia cells with IC50 values ranging from 0.19 to 3.2 μM .
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | HeLa | 0.25 |
| Benzylidene thiazolidine derivative | L1210 | 0.19 |
| Acridin derivative | FM3A | 4.1 |
Anti-inflammatory Effects
Thiazolidinediones are also recognized for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
Mechanism of Action:
- These compounds inhibit inflammatory mediators and cytokines, thereby reducing inflammation and associated tissue damage .
Case Studies:
- A study conducted on various thiazolidinedione derivatives revealed that they significantly inhibited lipoxygenase activity, a key enzyme involved in inflammatory processes .
Data Table: Anti-inflammatory Activity
| Compound | Lipoxygenase Inhibition (%) |
|---|---|
| 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | 65 |
| Standard Anti-inflammatory Drug | 70 |
Mechanism of Action
The mechanism of action of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
This substituent may improve metabolic stability due to reduced oxidative metabolism . Piperidine vs. Azetidine Rings: The piperidine ring (6-membered) in the target compound likely offers greater conformational flexibility compared to the azetidine (4-membered) in , which may influence receptor binding kinetics.
Biological Activity Trends: Antidiabetic Potential: The TZD scaffold is a hallmark of PPARγ agonists like rosiglitazone. The target compound’s piperidine-ethoxybenzoyl group may mimic the "acidic head" and "hydrophobic tail" pharmacophore required for PPARγ activation . In contrast, Compound 95’s 4-methoxybenzylidene group prioritizes anti-tubercular activity over metabolic modulation . Antimicrobial Activity: The diisopropylaminoethyl group in enhances lipophilicity, improving membrane penetration for antimicrobial action. The target compound lacks such a group, suggesting a different therapeutic focus.
Biological Activity
The compound 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones (TZDs) are known for their role in the management of type 2 diabetes mellitus and exhibit various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can be represented as follows:
- Chemical Formula : CHNOS (exact values to be determined based on structural analysis)
- Molecular Weight : To be calculated based on the chemical formula.
Thiazolidinediones primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. The specific mechanism by which 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione exerts its effects includes:
- Insulin Sensitization : Enhances insulin sensitivity in peripheral tissues.
- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Exhibits activity against various bacterial strains.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazolidinedione derivatives found that compounds similar to 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound showed superior activity compared to standard antibiotics such as ampicillin and streptomycin .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinediones has been well-documented. In particular, compounds within this class have been shown to reduce inflammation in animal models through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) . The specific compound's ability to modulate these pathways could make it a candidate for treating inflammatory conditions.
Case Study 1: Efficacy in Animal Models
In a study involving carrageenan-induced paw edema in mice, thiazolidinedione derivatives exhibited significant reductions in edema volume compared to control groups. This suggests a robust anti-inflammatory response mediated by the compound's active components .
Case Study 2: Clinical Relevance in Diabetes Management
Research has indicated that thiazolidinediones improve glycemic control in patients with type 2 diabetes mellitus. Although specific clinical data on 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is limited, its structural similarity to established TZDs suggests potential efficacy in managing insulin resistance .
Research Findings Summary Table
Q & A
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Purification at Scale : Replace column chromatography with continuous flow crystallization.
- Heat Management : Use jacketed reactors for exothermic steps (e.g., piperidine acylation).
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
